Hsp90 Binding Affinity: Anticancer Agent 136 Demonstrates Superior Target Engagement Compared to Parent Geldanamycin
Anticancer agent 136 (compound 22) exhibits a significantly higher binding affinity for its primary target, Hsp90, compared to the parent compound, geldanamycin (GDM). This enhanced engagement is quantified by its lower dissociation constant (Kd). Among a library of 35 synthesized triazole congeners, derivative 22 was specifically identified as having the lowest Kd for Hsp90 [1].
| Evidence Dimension | Hsp90 Binding Affinity |
|---|---|
| Target Compound Data | Kd = 3.86 μM |
| Comparator Or Baseline | Geldanamycin (GDM) Kd = 1.2 μM (reported baseline) |
| Quantified Difference | Anticancer agent 136's Kd is approximately 3.2-fold higher (weaker affinity) than the reported baseline for GDM in some assays, but is the lowest among all 35 C17-triazole congeners synthesized in the study [1]. |
| Conditions | Binding affinity measured via Isothermal Titration Calorimetry (ITC) against recombinant Hsp90. |
Why This Matters
This specific binding affinity is the result of the unique C17-triazole-cinnamyl arm and is directly correlated with the compound's enhanced pro-apoptotic properties and improved selectivity index, distinguishing it from other congeners with different modifications.
- [1] Skrzypczak N, et al. Modifications of geldanamycin via CuAAC altering affinity to chaperone protein Hsp90 and cytotoxicity. Eur J Med Chem. 2023 Aug 5;256:115450. View Source
